1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester
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Overview
Description
1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), and at different temperatures depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, making it suitable for reactions that require the presence of oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although the Boc group itself is resistant to reduction.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, are commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the preparation of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester involves the protection of the amino group with the Boc group. This protection prevents unwanted reactions at the amino site, allowing for selective functionalization of other parts of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other applications.
Uniqueness
1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester is unique in its specific structure, which includes an azetidine ring. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.
Properties
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)13-6-8-14-7-5-9(14)10(15)17-4/h9H,5-8H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWWIKMNHRJPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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